molecular formula C16H22O4 B1596288 bis (tert-Butyl) isophthalate CAS No. 33813-32-0

bis (tert-Butyl) isophthalate

Cat. No. B1596288
CAS RN: 33813-32-0
M. Wt: 278.34 g/mol
InChI Key: JCBDRGVENJADNA-UHFFFAOYSA-N
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Description

Bis (tert-Butyl) isophthalate is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34 . It is used for proteomics research .


Synthesis Analysis

The bis (tert-butyl) substituted alkenes were synthesized in a five-step sequence with an overall yield of 7.5% . The structural assignments of the isomers were based on experimental data and were supported by calculations of all four isomers of the alkene .


Molecular Structure Analysis

The X-Ray crystal analysis showed a strongly twisted alkene (torsion angle 39°) for a less stable photochemically generated cis-isomer . The bis (tert-butyl) substituted alkenes were synthesized in a five-step sequence with an overall yield of 7.5% .


Chemical Reactions Analysis

The bis (tert-butyl) substituted alkenes were synthesized in a five-step sequence with an overall yield of 7.5% . The unexpected photochemical and thermal isomerization processes and the stereochemistry of new overcrowded alkene 5 are described .


Physical And Chemical Properties Analysis

The melting point of bis (tert-Butyl) isophthalate is predicted to be 7.54° C, and its boiling point is approximately 346.1° C at 760 mmHg . The density is predicted to be around 1.1 g/cm^3 .

Scientific Research Applications

  • Use in Extreme Ultraviolet Lithography :Bis(tert-butyl) isophthalate (B-IP) has been utilized as a dissolution inhibitor in chemically amplified three-component resist for extreme ultraviolet (EUV) lithography. In EUV exposed areas, the tert-butyl groups of B-IP decompose, converting B-IP into a carboxylic acid which acts as a dissolution promoter. B-IP also serves as a plasticizer, facilitating proton diffusion through the resist, thereby improving its sensitivity and dissolution contrast (Horibe et al., 2014).

  • Enhancement of Gas Permeation Properties in Polymers :Structural variations in polybenzimidazole (PBI) incorporating tert-butyl groups have shown a substantial improvement in gas permeation properties. This incorporation led to amorphous polymers with slightly lower thermal stability and reduced chain packing, resulting in 10–40 times higher permeability for certain gases, and almost doubling the O2/N2 selectivity for PBI based on 5-tert-butyl isophthalic acid (Kumbharkar et al., 2006).

  • Application in Organic Chemistry and Catalysis :Bis(amidinium) catalysts synthesized from 5-(tert-butyl)isophthalic acid have been used to accelerate Diels−Alder reactions, a key step in the Quinkert−Dane Estrone Synthesis. These catalysts have shown enantioselective formation of desired adducts under specific conditions (Tsogoeva et al., 2003).

  • In Synthesis and Characterization of Metal Complexes :Tetra(tert-butyl)-2,3-anthracenocyaninatoiron(II) compounds, synthesized from 6-tert-butyl-2,3-dicyanoanthracene, demonstrated unique spectroscopic properties. The bis(isocyanide) and bis(pyridine) complexes of these compounds, characterized by UV/Vis, NMR, and Mossbauer spectroscopy, showed a bathochromic shift of the Q-band and a lower first oxidation potential than 2,3-naphthalocyanine (Hanack et al., 1993).

  • In Development of Rigid P-chiral Phosphine Ligands :Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, proving useful in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Safety And Hazards

The safety data sheet for tert-Butylbenzene, a related compound, indicates that it is a flammable liquid and vapor that causes skin irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed .

Future Directions

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

properties

IUPAC Name

ditert-butyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-8-7-9-12(10-11)14(18)20-16(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBDRGVENJADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330315
Record name bis (tert-Butyl) isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis (tert-Butyl) isophthalate

CAS RN

33813-32-0
Record name NSC243724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis (tert-Butyl) isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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